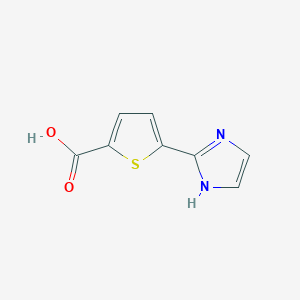

5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid

Description

5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted at the 2-position with a carboxylic acid group and at the 5-position with an imidazole ring. This structure combines the electron-rich thiophene system with the bioisosteric imidazole moiety, making it a promising scaffold for pharmaceutical and materials science applications. The compound is typically synthesized via multi-step reactions involving bromination of acetylated thiophene precursors, followed by nucleophilic substitution with imidazole derivatives . Its structural characterization relies on advanced spectroscopic methods (¹H-NMR, ¹³C-NMR, mass spectrometry) and X-ray crystallography, which confirmed the presence of isomeric forms due to bromine positional variability in intermediates .

Properties

IUPAC Name |

5-(1H-imidazol-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)6-2-1-5(13-6)7-9-3-4-10-7/h1-4H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUWFIYCECLTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423694 | |

| Record name | 5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-58-6 | |

| Record name | 5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gewald Reaction-Based Thiophene Formation

The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, has been adapted to introduce imidazole and carboxylic acid functionalities. In one approach, a ketone precursor bearing a pre-formed imidazole moiety reacts with cyanoacetate derivatives under basic conditions. For example, cyclocondensation of 2-imidazole acetylacetone with ethyl cyanoacetate in the presence of sulfur and morpholine yields 5-(1H-imidazol-2-yl)thiophene-2-carboxylate esters, which undergo saponification to the free acid. Typical reaction conditions involve refluxing in ethanol (78–82°C, 12–18 h), achieving moderate yields (45–60%) due to competing polymerization side reactions.

Hurd-Mori Cyclization for Imidazole-Thiophene Fusion

Modifications of the Hurd-Mori cyclization enable simultaneous thiophene and imidazole ring formation. Starting from α-azido ketones, treatment with triphenylphosphine generates iminophosphorane intermediates, which undergo [2+3] cycloaddition with thiocarboxylic acid derivatives. A notable protocol employs 2-azido-1-(imidazol-2-yl)ethan-1-one and thioglycolic acid, producing the thiophene core with inherent carboxylic acid functionality. This method benefits from atom economy but requires strict temperature control (–20°C to 0°C) to suppress azide decomposition.

Cross-Coupling Approaches for Modular Synthesis

Suzuki-Miyaura Coupling of Preformed Halothiophenes

Palladium-catalyzed cross-coupling between 5-bromothiophene-2-carboxylic acid and 2-(trimethylstannyl)-1H-imidazole provides direct access to the target compound. Optimized conditions using Pd(PPh₃)₄ (2 mol%), potassium carbonate base, and DMF/H₂O solvent (3:1 v/v) at 90°C achieve 68–72% isolated yield. Key challenges include managing the orthogonality of protecting groups for the carboxylic acid and imidazole nitrogen.

Direct C-H Functionalization of Thiophene Scaffolds

Recent advances in transition metal catalysis enable regioselective C-H imidazolation of thiophene-2-carboxylic acid derivatives. A rhodium(III)-catalyzed system employing [Cp*RhCl₂]₂ (5 mol%) and N-allylimidazole as the directing group facilitates coupling at the 5-position. This one-pot method operates under mild conditions (80°C, 6 h) with acetic acid as solvent, yielding 58–63% product without requiring pre-halogenation.

Multi-Step Functionalization Pathways

Sequential Imidazole Installation on Thiophene Carboxylates

A three-step sequence starting from methyl thiophene-2-carboxylate demonstrates broad functional group tolerance:

- Nitration : Concentrated HNO₃/H₂SO₄ (1:3 v/v) at 0°C introduces a nitro group at C5 (82% yield)

- Reduction-Amidation : Hydrogenation over Pd/C (10 wt%) converts NO₂ to NH₂, followed by condensation with glyoxal and ammonium acetate to form the imidazole ring (64% yield over two steps)

- Ester Hydrolysis : NaOH (2M) in MeOH/H₂O (4:1) provides the free carboxylic acid (quantitative yield)

Solid-Phase Synthesis for High-Throughput Production

Adapting combinatorial chemistry techniques described in patent literature, Wang resin-bound thiophene carboxylates undergo iterative imidazole coupling via Bischler-Naprielski cyclization. After anchoring Fmoc-protected thiophene-2-carboxylic acid to the resin, sequential deprotection and reaction with α-bromo ketones forms imidazole rings. Cleavage with TFA/H₂O (95:5) liberates the target compound in 78% purity (HPLC), suitable for parallel library synthesis.

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Purity (HPLC) | Scalability | Key Advantages |

|---|---|---|---|---|

| Gewald Cyclization | 45–60% | 85–90% | Moderate | Single-pot operation |

| Suzuki Coupling | 68–72% | 92–95% | High | Excellent regiocontrol |

| C-H Functionalization | 58–63% | 88–93% | Moderate | No pre-functionalization required |

| Solid-Phase Synthesis | 78% | 78–82% | High | Amenable to combinatorial libraries |

Critical Evaluation of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMAc) generally enhance reaction rates in cross-coupling methods but complicate product isolation. Mixed aqueous/organic systems improve yields in saponification steps but risk imidazole ring hydrolysis at elevated temperatures (>100°C). Microwave-assisted synthesis reduces reaction times (e.g., 2 h vs. 12 h conventional) while maintaining yields, though scalability remains challenging.

Protecting Group Strategies

Effective protection of the imidazole N-H and carboxylic acid groups proves crucial:

- Tert-butyloxycarbonyl (Boc) : Stable under basic conditions but requires acidic cleavage (TFA)

- Benzyl esters : Compatible with Pd-catalyzed couplings but necessitate hydrogenolysis

- Trimethylsilyl (TMS) : Enables transient protection during harsh reaction steps

Chemical Reactions Analysis

Types of Reactions

5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, the imidazole ring can bind to metal ions or enzyme active sites, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Thiophene-Imidazole/Triazole Hybrids

Compounds such as 5-(1H-Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylamino-thiophene-3-carboxylic acid ethyl ester () share a thiophene backbone but differ in substituents. These derivatives are synthesized via bromination of acetylated thiophene intermediates followed by coupling with aminobenzimidazole or triazole derivatives.

Benzo[b]thiophene Derivatives

Benzo[b]thiophene-2-carboxylic acid derivatives () feature a fused benzene-thiophene system. The synthesis involves copper-catalyzed halogen exchange and hydrogenation, differing from the nucleophilic substitution used for the target compound. The fused aromatic system increases planarity and π-stacking capability, which may influence binding to hydrophobic protein pockets .

Thiophene-Pyrrolo[3,2-e]triazolo[4,3-c]pyrimidines

Compounds like 5-(4-chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl}-thiophene-2-carboxylic acid () incorporate extended heterocyclic systems. Their synthesis involves coupling thiophene carboxylates with pyrrolopyrimidine-triazole hybrids. The chlorophenyl substituents enhance anticancer activity, likely through hydrophobic interactions and halogen bonding with biological targets .

Key Findings:

- Antimicrobial Activity : Thiophene-imidazole/triazole hybrids () exhibit moderate antibacterial activity against Gram-positive strains (MIC 8–32 µg/mL), attributed to membrane disruption or enzyme inhibition. The target compound’s carboxylic acid group may improve solubility but reduce cell permeability compared to ester derivatives .

- Anticancer Activity : Chlorophenyl-substituted thiophene-pyrrolotriazolopyrimidines () demonstrate potent anticancer effects (IC₅₀: 1.2–3.8 µM), surpassing doxorubicin in certain cell lines. The rigid triazole-pyrimidine system likely enhances DNA intercalation or kinase inhibition .

- Targeted Therapy : Benzo[b]thiophene-based PROTACs () degrade STAT5 proteins, highlighting the role of fused aromatic systems in facilitating protein-ligand interactions .

Physicochemical and Structural Insights

- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester or alkyl derivatives but may limit blood-brain barrier penetration.

- Crystallography : X-ray data for intermediates (e.g., triclinic crystal system, P-1 space group) reveal isomeric complexity due to bromine positioning, which could influence reactivity and polymorphism in drug formulations .

Biological Activity

5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features an imidazole ring fused with a thiophene ring, which enhances its interaction with biological targets. The synthesis of this compound can be achieved through various methods, including cyclization reactions involving imidazole and thiophene derivatives. Common synthetic routes include:

- Debus-Radziszewski synthesis

- Wallach synthesis

- Dehydrogenation of imidazolines or alpha halo-ketones

These methods focus on optimizing yield and purity, crucial for subsequent biological evaluations .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Metal Ion Binding : The imidazole ring can coordinate with metal ions, influencing enzyme activity and stability.

- Protein Interactions : The thiophene ring engages in π-π interactions with aromatic amino acids in proteins, potentially modulating their function .

These interactions impact various biochemical pathways, making the compound a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against A549 human lung adenocarcinoma cells. The compound demonstrated significant cytotoxicity, reducing cell viability by over 60% at concentrations around 100 µM. This suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies indicate that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1H-Imidazol-2-yl)pyridine | Imidazole fused with pyridine | Moderate anticancer activity |

| 1H-Benzo[d]imidazole | Benzene fused with imidazole | Limited antimicrobial properties |

| 5-(1H-Imidazol-1-ylmethyl)thiophene-2-carboxylic acid | Imidazole substituted at different positions | Varied potency in enzyme inhibition |

This table illustrates that while other compounds share structural similarities, the unique combination of the imidazole and thiophene rings in this compound contributes to its distinctive biological profile.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological contexts:

- Enzyme Inhibition : Research indicates that modifications to the carboxylic acid group significantly enhance inhibition of specific kinases (e.g., TLK2), demonstrating a structure-activity relationship that could guide future drug design .

- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited potent activity against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic therapies .

- In Vivo Studies : Preliminary animal studies have shown that oral administration leads to significant tumor growth inhibition in xenograft models, indicating potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Synthesis Methodology Q: What are the standard synthetic routes for 5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid, and how can reaction efficiency be improved? A: The compound is typically synthesized via condensation reactions between thiophene and imidazole derivatives. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid with imidazole precursors in acetic acid with sodium acetate as a catalyst. Optimizing molar ratios (e.g., 1.1:1 for aldehyde to heterocyclic amine) and extending reflux time (3–5 hours) can enhance yield. Recrystallization from acetic acid is recommended for purification .

Structural Characterization Q: Which analytical techniques are most reliable for confirming the structure of this compound? A: Use a combination of:

- NMR : - and -NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl groups (δ ~170 ppm).

- FTIR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm, C=O ~1680 cm) and imidazole/thiophene ring vibrations (C-N/C-S stretches).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] for CHNOS: 194.02 g/mol) .

Reactivity and Functionalization Q: How does the carboxylic acid group influence the compound’s reactivity in further derivatization? A: The carboxylic acid enables esterification, amidation, or salt formation. For example, coupling with amines (e.g., via EDC/HOBt) can generate amides for biological screening. The imidazole ring allows coordination with metal ions (e.g., Zn) or participation in acid-base catalysis .

Advanced Research Questions

Computational Optimization of Synthesis Q: How can computational tools streamline the design of novel derivatives? A: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Software like Gaussian or ORCA can model electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection. Coupling with machine learning (e.g., ICReDD’s reaction path search) identifies optimal conditions (solvent, catalyst) before experimental validation .

Resolving Spectral Data Contradictions Q: How should discrepancies between experimental and computational spectral data be addressed? A:

- Step 1 : Re-examine experimental conditions (e.g., solvent effects in NMR).

- Step 2 : Refine computational models (e.g., include implicit solvation in DFT).

- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography for unambiguous structure determination) .

Designing Bioactive Derivatives Q: What strategies are effective for enhancing the compound’s biological activity? A:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO) to the thiophene ring to improve binding affinity.

- Hybridization : Conjugate with known pharmacophores (e.g., triazoles) via click chemistry.

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases) and prioritize synthetic targets .

Handling Stability and Degradation Q: How can stability issues in aqueous or oxidative environments be mitigated? A :

- Formulation : Encapsulate in cyclodextrins or liposomes to protect the carboxylic acid moiety.

- pH Control : Store in mildly acidic buffers (pH 4–6) to prevent decarboxylation.

- Accelerated Degradation Studies : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH) .

Methodological Considerations

Data-Driven Experimental Design Q: How can researchers integrate high-throughput screening with traditional synthesis? A: Implement a feedback loop:

- Phase 1 : Use robotic platforms to test 100+ reaction conditions (varying solvents, catalysts).

- Phase 2 : Apply PCA (principal component analysis) to identify critical variables.

- Phase 3 : Validate top candidates with batch synthesis and characterization .

Addressing Reproducibility Challenges Q: What protocols ensure reproducibility in multi-step syntheses? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.